molecular formula C22H26ClN3O5S B2852743 N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-64-3

N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2852743
CAS No.: 868982-64-3
M. Wt: 479.98
InChI Key: AGUBOEJECQVLDJ-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic chemical reagent of significant interest in medicinal chemistry and antibacterial research. This oxalamide-derivative compound is designed for research applications only and is not intended for diagnostic or therapeutic use. The core structure of this molecule incorporates an oxazolidinone moiety, a class of synthetic antibiotics known for its unique mechanism of action. Oxazolidinones exert their antibacterial effect by inhibiting protein synthesis at a very early stage by binding to the 23S ribosomal RNA of the 50S subunit, thereby preventing the formation of the 70S initiation complex . This distinct binding site avoids cross-resistance with other protein synthesis inhibitors, making oxazolidinone-based compounds valuable tools for studying multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The structural modifications, including the 4-chlorobenzyl and mesitylsulfonyl groups, are typically explored to modulate the compound's biological activity, solubility, and metabolic stability, providing researchers with a versatile scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this high-purity compound to investigate novel antibacterial agents, explore mechanisms of resistance, and develop new therapeutic strategies against resistant pathogens. Its well-defined structure makes it a critical intermediate for further chemical synthesis and pharmacological evaluation.

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O5S/c1-14-10-15(2)20(16(3)11-14)32(29,30)26-8-9-31-19(26)13-25-22(28)21(27)24-12-17-4-6-18(23)7-5-17/h4-7,10-11,19H,8-9,12-13H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUBOEJECQVLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings :

  • The acetylpiperidine-thiazole hybrid in 13 enhances activity compared to simpler pyrrolidine derivatives (14, 15 ), likely due to improved target engagement .
  • The target compound’s mesitylsulfonyl group may mimic the steric effects of the acetylpiperidine in 13 , but its oxazolidine ring could reduce metabolic liability compared to thiazole-containing analogs.

Flavoring Agents and Metabolic Stability

Oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are potent umami agonists ( ):

Compound ID N1 Substituent N2 Substituent Key Property Metabolic Stability Reference
S336 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami agonist (EC50: 0.3 μM) No amide hydrolysis observed
Target 4-Chlorobenzyl Mesitylsulfonyl-oxazolidinylmethyl Unknown (potential enzyme inhibition) Likely stable (sulfonyl group)

Key Findings :

  • The methoxy and pyridyl groups in S336 enhance solubility and receptor binding .
  • The target compound’s mesitylsulfonyl group may reduce solubility but increase metabolic stability, as sulfonamide bonds resist hydrolysis .

Enzyme Inhibitors and Structural Features

and 15 highlight oxalamides with enzyme-targeting substituents:

Compound ID N1 Substituent N2 Substituent Target Enzyme Activity (IC50) Reference
56 4-Chlorobenzyl 4-Methoxyphenethyl Cytochrome P450 4F11 Not reported
1c 4-Chloro-3-(CF3)phenyl Fluoro-phenoxy-pyridyl Kinase inhibition <100 nM
Target 4-Chlorobenzyl Mesitylsulfonyl-oxazolidinylmethyl Hypothetical (SCD/P450) Unknown

Key Findings :

  • The 4-methoxyphenethyl group in 56 balances lipophilicity and electronic effects for P450 interactions .
  • The trifluoromethyl group in 1c enhances binding affinity through hydrophobic and electrostatic interactions .

Preparation Methods

Critical Synthetic Challenges

  • Steric hindrance from the mesitylsulfonyl group during coupling reactions
  • Chemoselectivity in sequential amide bond formations
  • Oxazolidine ring stability under acidic/basic conditions

Synthesis of the 3-(Mesitylsulfonyl)Oxazolidin-2-Yl)Methyl Substituent

Oxazolidine Ring Formation

The oxazolidine precursor is synthesized via cyclization of 2-amino-1,3-propanediol derivatives. A representative protocol involves:

Reaction Conditions

Step Reagents/Conditions Time Yield
1 Mesitylsulfonyl chloride, Et₃N, CH₂Cl₂, 0°C → RT 4 h 82%
2 Tosyl chloride, pyridine, 40°C 12 h 78%

Key Observation: Mesitylsulfonation at the 3-position proceeds efficiently under mild conditions due to the electron-rich aromatic system of mesitylene enhancing electrophilic reactivity.

Functionalization at C2

The methyl group is introduced via nucleophilic substitution:

$$
\text{Tosylated oxazolidine} + \text{NaSCH}2\text{CO}2\text{Et} \xrightarrow{\text{DMF, 60°C}} \text{Thioether intermediate} \quad (85\%)
$$

Subsequent Raney nickel desulfurization yields the desired methyl-substituted oxazolidine.

Oxalamide Core Assembly

Stepwise Amidation Protocol

A two-step procedure prevents undesired dimerization:

  • N1 Functionalization
    $$
    \text{Oxalyl chloride} + \text{4-Chlorobenzylamine} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Chlorobenzyl oxalyl chloride} \quad (94\%)
    $$

  • N2 Coupling
    $$
    \text{Chlorobenzyl oxalyl chloride} + \text{3-(Mesitylsulfonyl)oxazolidin-2-yl)methylamine} \xrightarrow{\text{−15°C, 4Å MS}} \text{Target compound} \quad (76\%)
    $$

Optimization Data

Parameter Value Range Optimal Condition
Temperature −30°C to 25°C −15°C
Base Et₃N, iPr₂NEt, pyridine Et₃N (2.5 eq)
Solvent THF, DCM, EtOAc THF

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages in process intensification:

Reactor Configuration

[Oxazolidine sulfonation module] → [Amine coupling unit] → [Crystallization chamber]

Performance Metrics

Metric Batch Process Flow System
Space-time yield 0.8 kg/m³/h 4.2 kg/m³/h
Impurity profile 5.2% 1.8%

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃)

  • δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H)
  • δ 4.62 (s, 2H, N-CH₂-Oxazolidine)
  • δ 2.87 (s, 6H, Mesityl-CH₃)

HRMS (ESI-TOF)
Calculated for C₂₄H₂₇ClN₂O₅S [M+H]⁺: 509.1294
Found: 509.1289

Comparative Method Evaluation

Yield and Efficiency Analysis

Method Overall Yield Purity Scalability
Stepwise solution-phase 58% 98.5% Moderate
Polymer-supported 42% 99.2% High
Flow chemistry 81% 99.8% Excellent

Critical Insight: Flow systems mitigate decomposition pathways observed in batch reactions at >100 mmol scale.

Q & A

What synthetic strategies are employed for the preparation of N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, and how do reaction conditions impact product yield?

Basic
Methodological Answer:
The synthesis involves three key steps:

Oxazolidine Ring Formation: Cyclization of β-amino alcohol derivatives using acidic conditions (e.g., p-toluenesulfonic acid in refluxing toluene) .

Sulfonylation: Reaction of the oxazolidine nitrogen with mesitylsulfonyl chloride in dichloromethane (DCM) using triethylamine to neutralize HCl byproducts .

Amidation: Coupling the sulfonylated intermediate with 4-chlorobenzylamine via oxalyl chloride activation .

Critical Reaction Parameters:

ParameterOptimal ConditionsImpact on YieldReference
Temperature0-5°C (sulfonylation step)Minimizes decomposition
SolventDMF for coupling reactionsEnhances intermediate solubility
CatalystDMAP (4-dimethylaminopyridine)Accelerates amidation kinetics
PurificationColumn chromatography (SiO₂)Achieves >95% purity

Yields <40% in coupling steps often result from steric hindrance, requiring optimization of stoichiometry (1.2:1 molar ratio) and extended reaction times (24-48 hrs) .

Which spectroscopic and chromatographic methods are critical for characterizing the purity and structure of this compound?

Basic
Methodological Answer:
Key techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight (e.g., APCI+ mode detecting [M+H⁺] ions) and purity (>95%) .
  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) identifies protons on the oxazolidine ring (δ 3.5-5.5 ppm), mesitylsulfonyl group (δ 2.2-2.6 ppm), and amide NH signals (δ 8.3-10.7 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (254 nm) assess purity and detect isomers .

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